ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE
Overview
Description
ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE is an ester compound characterized by its unique structure, which includes an ethyl group, a methoxy group, and a methyl group attached to an aniline derivative. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE typically involves the esterification of 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOIC acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and methyl groups on the aniline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Hydrolysis: 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOIC acid and ethanol.
Reduction: Corresponding alcohol derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes or receptors. The methoxy and methyl groups on the aniline ring may also play a role in modulating the compound’s activity by affecting its binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
ETHYL ACETATE: A simple ester used as a solvent and in flavorings.
METHYL BUTYRATE: Another ester with a fruity odor used in perfumes and flavorings.
ETHYL PROPIONATE: Similar in structure but with different substituents, used in similar applications.
Uniqueness
ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[(2-methoxy-5-methylphenyl)carbamoylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-4-20-13(17)7-8-15-14(18)16-11-9-10(2)5-6-12(11)19-3/h5-6,9H,4,7-8H2,1-3H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMKKCVHUCHJRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=C(C=CC(=C1)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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